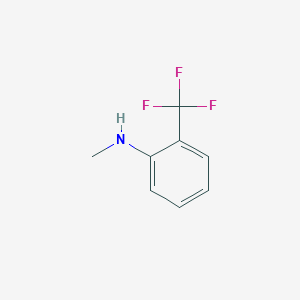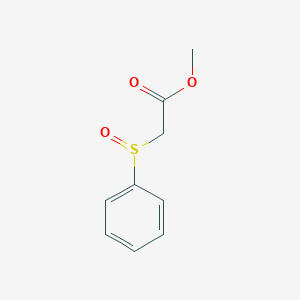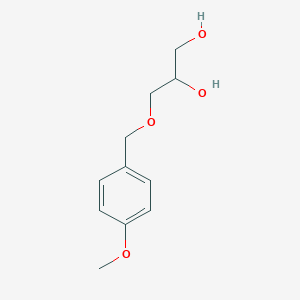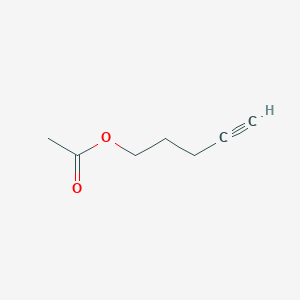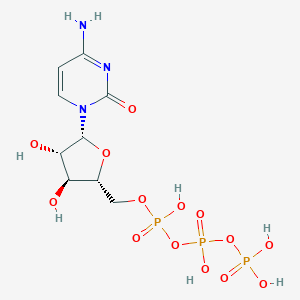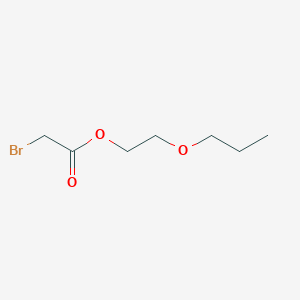
2-Propoxyethyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxyethyl bromoacetate is a chemical compound that is widely used in scientific research. It is a derivative of bromoacetic acid and is used as a reagent in a variety of chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Propoxyethyl bromoacetate is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form esters and amides. It is also believed to be involved in the formation of reactive intermediates in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Propoxyethyl bromoacetate. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also considered to be a potential mutagen and carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Propoxyethyl bromoacetate in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively inexpensive and easy to prepare. However, its toxicity and potential health hazards make it difficult to handle, and precautions must be taken to ensure safe handling and disposal.
Orientations Futures
There are several potential future directions for research on 2-Propoxyethyl bromoacetate. One area of interest is the development of safer and more efficient methods for its synthesis and handling. Additionally, there is potential for the use of 2-Propoxyethyl bromoacetate in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Méthodes De Synthèse
The synthesis of 2-Propoxyethyl bromoacetate involves the reaction between bromoacetic acid and 2-Propoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of 2-Propoxyethyl bromoacetate. The reaction is typically carried out under reflux conditions, and the product is purified using standard techniques such as distillation or recrystallization.
Applications De Recherche Scientifique
2-Propoxyethyl bromoacetate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used in the synthesis of pharmaceutical intermediates and agrochemicals. Additionally, 2-Propoxyethyl bromoacetate is used in the preparation of surfactants and detergents.
Propriétés
Numéro CAS |
10332-48-6 |
|---|---|
Nom du produit |
2-Propoxyethyl bromoacetate |
Formule moléculaire |
C7H13BrO3 |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
2-propoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO3/c1-2-3-10-4-5-11-7(9)6-8/h2-6H2,1H3 |
Clé InChI |
CKPISSPGMGLMTN-UHFFFAOYSA-N |
SMILES |
CCCOCCOC(=O)CBr |
SMILES canonique |
CCCOCCOC(=O)CBr |
Autres numéros CAS |
10332-48-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



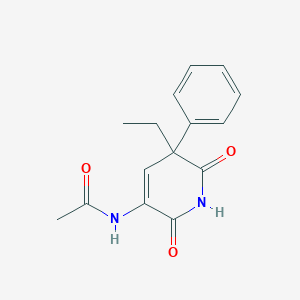
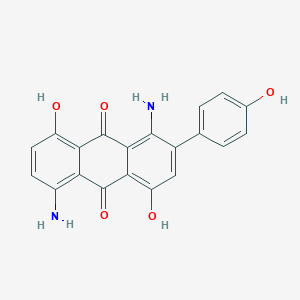
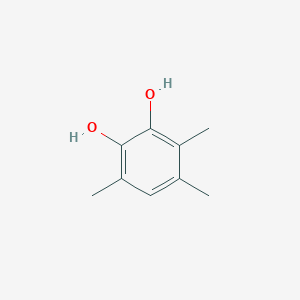
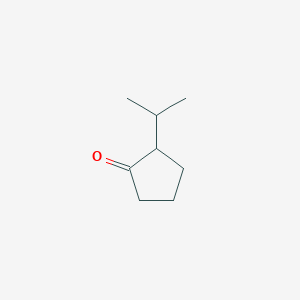
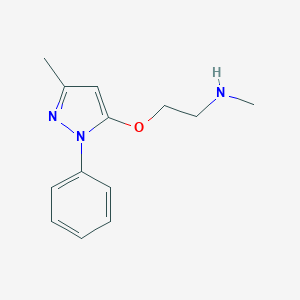
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
